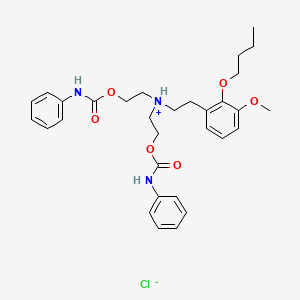
Carbanilic acid, diester with 2,2'-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride typically involves multiple steps, including esterification and amination reactions. The process begins with the esterification of carbanilic acid with appropriate alcohols to form the diester. This is followed by the introduction of the butoxy-methoxyphenethyl group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amination processes, utilizing advanced reactors and purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
Carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound, modifying its structure and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride include other carbanilic acid esters and derivatives with different substituents. Examples include:
- Carbanilic acid, diester with different alkyl or aryl groups.
- Compounds with similar butoxy-methoxyphenethyl groups but different ester or amine functionalities.
Uniqueness
The uniqueness of carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
67195-96-4 |
|---|---|
分子式 |
C31H40ClN3O6 |
分子量 |
586.1 g/mol |
IUPAC名 |
2-(2-butoxy-3-methoxyphenyl)ethyl-bis[2-(phenylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C31H39N3O6.ClH/c1-3-4-22-38-29-25(12-11-17-28(29)37-2)18-19-34(20-23-39-30(35)32-26-13-7-5-8-14-26)21-24-40-31(36)33-27-15-9-6-10-16-27;/h5-17H,3-4,18-24H2,1-2H3,(H,32,35)(H,33,36);1H |
InChIキー |
NWEMTIHHEYAQDG-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=CC=C1OC)CC[NH+](CCOC(=O)NC2=CC=CC=C2)CCOC(=O)NC3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


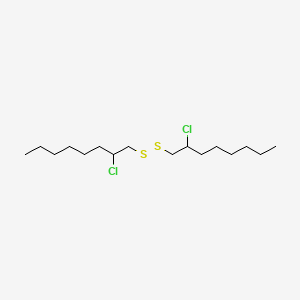
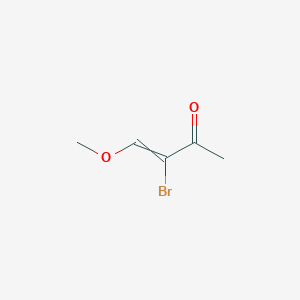

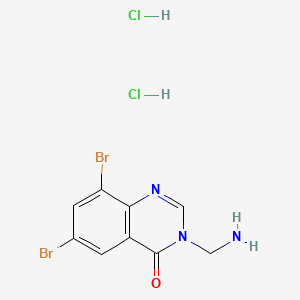
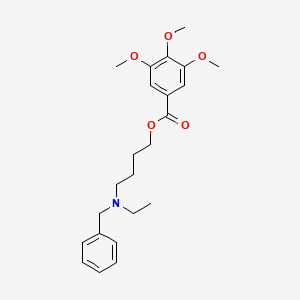
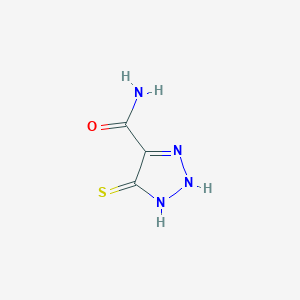
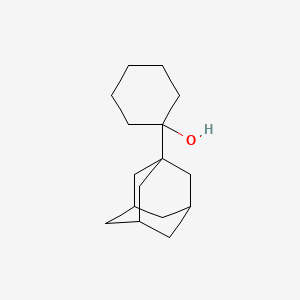

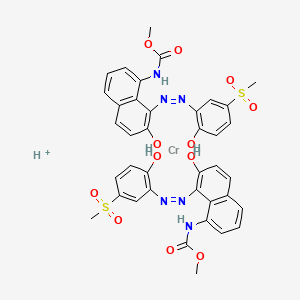
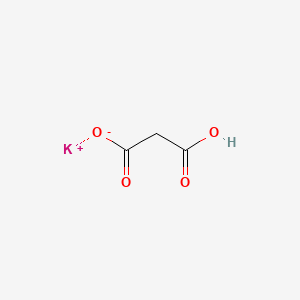
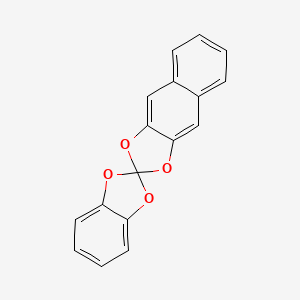
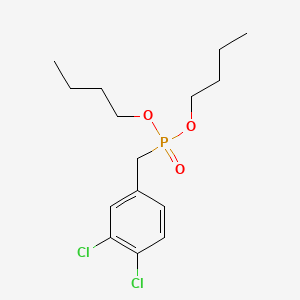
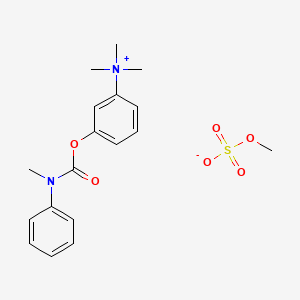
![3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13775797.png)
